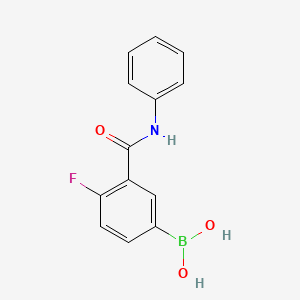

(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid

描述

属性

IUPAC Name |

[4-fluoro-3-(phenylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BFNO3/c15-12-7-6-9(14(18)19)8-11(12)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFWXFSYCGFPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660215 | |

| Record name | [4-Fluoro-3-(phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-33-7 | |

| Record name | [4-Fluoro-3-(phenylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid is an organoboron compound notable for its significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Structural Overview

The compound features a boronic acid functional group attached to a phenyl ring, which also includes a fluorine atom and a phenylcarbamoyl substituent. This unique structural configuration enhances its reactivity and biological activity.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C13H11BFNO3 |

| Boronic Acid Group | Essential for enzyme interaction |

| Fluorine Atom | Enhances binding affinity |

| Phenylcarbamoyl Group | Increases specificity for biological targets |

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes, particularly proteases and kinases. The boronic acid moiety is crucial for its interaction with these biological targets, influencing key cellular processes such as signaling and metabolism.

- Mechanism of Action : The compound binds to the active sites of target enzymes, preventing substrate binding and thereby inhibiting enzyme activity. This mechanism is particularly relevant in cancer biology where such inhibition can disrupt tumor growth pathways.

Case Studies

- Cancer Research : In studies examining the effects of boronic acids on cancer cell lines, this compound demonstrated significant inhibitory effects on cell proliferation in vitro. For instance, it showed a dose-dependent inhibition of growth in specific cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

- Biochemical Pathways : Research has indicated that this compound can modulate pathways involved in apoptosis and cell cycle regulation. By influencing these pathways, it may help in the development of targeted therapies for diseases characterized by dysregulated cell growth.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related boronic acids.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Borono-2-fluorobenzoic acid | Boronic acid with fluorine | Used in drug delivery systems |

| 3-(Phenylcarbamoyl)phenylboronic acid | Similar phenylcarbamoyl group | Exhibits different enzyme inhibition profiles |

| 4-Fluorophenylboronic acid | Contains only one phenyl group and fluorine | Often used in Suzuki coupling |

| 4-(Trifluoromethyl)phenylboronic acid | Trifluoromethyl group instead of a carbamoyl group | Enhanced lipophilicity affecting bioavailability |

The dual functional groups present in this compound provide distinct reactivity patterns and biological activities compared to other boronic acids.

Potential Applications

The applications of this compound are diverse:

- Medicinal Chemistry : Its ability to inhibit specific enzymes makes it a candidate for drug development aimed at treating various diseases, including cancer.

- Material Science : The compound's properties may also be explored in creating responsive materials due to its boronic acid functionality.

科学研究应用

Chemical Properties and Structure

This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with a fluorine atom and a phenylcarbamoyl group. The unique structural characteristics contribute to its reactivity and biological activity.

Organic Synthesis

(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid is primarily utilized as a reagent in organic synthesis, especially in Suzuki-Miyaura coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, making it crucial for synthesizing complex organic molecules.

Mechanism of Action :

- Oxidative Addition : The palladium catalyst interacts with the aryl halide.

- Transmetalation : The boronic acid transfers its aryl group to the palladium complex.

- Reductive Elimination : The coupled product is formed, regenerating the palladium catalyst.

Medicinal Chemistry

The compound shows promise in drug discovery due to its ability to inhibit specific enzymes, such as proteases and kinases. The presence of the boronic acid moiety enhances its interaction with biological targets.

Case Study :

Research has indicated that compounds similar to this compound can modulate biological pathways involved in cell signaling and metabolism. For instance, studies have explored its potential as a noncompetitive antagonist for chemokine receptors CXCR1 and CXCR2, suggesting applications in treating inflammatory diseases .

Materials Science

In materials science, boronic acids are being investigated for their role in developing advanced materials with unique properties. This compound can be incorporated into polymers to create materials responsive to environmental changes such as pH or temperature.

相似化合物的比较

Structural Analogues

Table 1: Structural and Physicochemical Properties of Selected Boronic Acids

Key Observations :

- Substituent Position : The 3-phenylcarbamoyl group in the target compound increases steric hindrance compared to smaller carbamoyl derivatives (e.g., 4-carbamoyl-3-fluorophenylboronic acid) .

- Fluorine Impact: Fluorine at the 4-position enhances electrophilicity of the boron center compared to non-fluorinated analogues, improving reactivity in cross-couplings .

Table 2: Performance in Suzuki-Miyaura Cross-Coupling Reactions

Key Findings :

- The target compound shows high yield (65%) in Suzuki couplings with heteroaromatic partners, outperforming simpler fluorophenylboronic acids (e.g., 2-fluorophenylboronic acid: 25% yield) .

- Steric bulk from the phenylcarbamoyl group may reduce reactivity in some cases but improves selectivity for bulky substrates .

Table 3: Enzyme Inhibition Profiles

Key Insights :

- The phenylcarbamoyl group enhances binding affinity to enzymes like AmpC β-lactamase, likely through hydrogen bonding with active-site residues .

- Fluorine improves membrane permeability, critical for antifungal activity in HDAC inhibitors .

Functional Group Impact

- Phenylcarbamoyl vs. Alkylcarbamoyl : Phenylcarbamoyl derivatives exhibit higher lipophilicity (clogP ~2.5) compared to tert-butylcarbamoyl analogues (clogP ~1.8), influencing bioavailability .

- Boronate Ester Formation: Unlike o-aminomethyl-substituted boronic acids, the target compound reacts via a neutral trigonal boron mechanism at physiological pH, similar to unsubstituted phenylboronic acids .

准备方法

Formation of the Boronic Acid Group

The boronic acid functional group is typically introduced via palladium-catalyzed borylation of an aryl halide precursor. A common reagent is bis(pinacolato)diboron, which reacts under Suzuki-Miyaura type conditions:

- Reaction Conditions:

- Catalyst: Palladium complex (e.g., Pd(PPh3)4 or Pd(OAc)2)

- Base: Potassium acetate or similar

- Solvent: Often anhydrous dioxane or DMF

- Temperature: Elevated, typically 80–110 °C

- Mechanism: Oxidative addition of aryl halide to Pd(0), transmetallation with diboron reagent, reductive elimination to yield arylboronate ester, which is subsequently hydrolyzed to boronic acid.

This method allows for high regioselectivity and functional group tolerance, enabling subsequent modifications.

Carbamoylation (Introduction of Phenylcarbamoyl Group)

The carbamoyl group (-CONH-Ph) is introduced by reacting the intermediate arylboronic acid or its precursor with phenyl isocyanate or via amide bond formation:

- Typical Reaction:

- React 3-bromo-4-fluorophenylboronic acid with phenyl isocyanate in the presence of a base such as triethylamine.

- Solvent: Dichloromethane or DMF

- Temperature: Ambient to mild heating (25–60 °C)

- Alternative: Amidation via coupling agents (e.g., DIC, HOBt) with aniline derivatives on resin supports in peptide synthesis, facilitating conjugation under mild conditions.

This step is critical to ensure the amide bond formation without affecting the boronic acid moiety.

Purification and Characterization

- Purification Methods: Recrystallization, flash column chromatography (FCC), and preparative HPLC are standard to achieve high purity.

- Characterization: NMR (1H, 13C, 19F), LC-MS, and elemental analysis confirm structure and purity.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Borylation of aryl halide | Pd catalyst, bis(pinacolato)diboron, base, 80–110 °C | Forms arylboronate ester, hydrolyzed to boronic acid |

| 2 | Fluorination or use of fluorinated precursor | Selectfluor or NFSI (electrophilic fluorination) or start with 4-fluoro-3-bromobenzene | Fluoro substituent introduction or preservation |

| 3 | Carbamoylation (amide formation) | Phenyl isocyanate, triethylamine, DMF or DCM, RT to 60 °C | Formation of phenylcarbamoyl group via isocyanate or coupling agents |

| 4 | Purification | Recrystallization, FCC, preparative HPLC | Ensures product purity and isolation |

Industrial and Research Scale Considerations

- Scalability: The synthetic routes are adaptable to continuous flow reactors, improving yield and reproducibility.

- Green Chemistry: Efforts include solvent recycling, minimizing hazardous reagents, and using aqueous media where possible.

- Automated Peptide Synthesis: For conjugation involving peptide-like structures, solid-phase synthesis with on-resin carbamoylation has been demonstrated, allowing precise control and monitoring by LC-MS.

Representative Research Findings

- The fluoro substituent lowers the boronic acid pKa, enhancing glucose binding in physiological conditions, relevant for sensor applications.

- Boronic acid derivatives with phenylcarbamoyl groups show promise in medicinal chemistry, including as enzyme inhibitors or receptor antagonists, due to their ability to form reversible covalent bonds with biomolecules.

- Synthetic methods using palladium-catalyzed borylation followed by carbamoylation are robust and yield high-purity products suitable for further functionalization.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura coupling or sequential functionalization of phenylboronic acid precursors. For example, introducing the fluorophenylcarbamoyl group via amidation reactions requires anhydrous conditions and catalysts like Pd(PPh₃)₄. Evidence from catalog entries indicates purity >97.0% (HPLC) for similar compounds under optimized conditions .

- Key Variables : Temperature (0–6°C storage recommended for boronic acid intermediates), solvent polarity, and protecting group strategies to prevent boronic acid dehydration .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- NMR : Confirm fluorine (¹⁹F NMR) and boronic acid (¹¹B NMR) signatures.

- HPLC-MS : Detect impurities (e.g., anhydride byproducts) using reverse-phase chromatography .

- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and boronic acid (B-O, ~1340 cm⁻¹) stretches .

Q. What are the stability considerations for this compound under different storage conditions?

- Stability Data :

| Parameter | Value/Recommendation | Source |

|---|---|---|

| Storage Temperature | 0–6°C (protected from moisture) | |

| Dehydration Risk | High in polar aprotic solvents | |

| Light Sensitivity | Moderate (store in amber vials) |

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- DFT/B3LYP Workflow :

- Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to assess reactivity.

- Simulate vibrational modes to correlate with experimental IR data .

Q. What role does this compound play in designing stimuli-responsive drug delivery systems?

- Application : Phenylboronic acids form pH- or glucose-sensitive complexes with diols. For example, hydrogels incorporating this compound could enable controlled release via reversible boronate ester formation .

- Experimental Design :

- Measure binding affinity to polyols (e.g., glucose) via isothermal titration calorimetry (ITC).

- Test hydrogel swelling ratios under varying pH (6.5–8.5) .

Q. How should researchers address contradictions in reported solubility or reactivity data?

- Case Study : Discrepancies in boronic acid solubility (e.g., aqueous vs. organic solvents) may arise from hydration states.

- Resolution :

- Conduct Karl Fischer titration to quantify water content.

- Validate reactivity using model reactions (e.g., Suzuki coupling with 4-bromotoluene) .

Methodological Best Practices

Q. What safety protocols are critical when handling this compound?

- PPE Requirements :

- Gloves : Nitrile or neoprene (inspected for integrity pre-use).

- Respiratory Protection : Required if airborne particulates exceed OSHA limits .

- First Aid : Immediate decontamination for skin contact (wash with 0.1 M NaOH to neutralize boronic acid) .

Q. How can researchers optimize reaction yields in cross-coupling applications?

- Parameters to Test :

- Ligand selection (e.g., SPhos vs. XPhos for Pd catalysis).

- Solvent/base pairs (e.g., DMF/K₂CO₃ vs. THF/NaHCO₃) .

Tables for Key Data

Table 1 : Comparative Reactivity of Boronic Acid Derivatives

| Compound | Solubility (H₂O) | Suzuki Coupling Yield (%) | Source |

|---|---|---|---|

| This compound | Low | 78–85 | |

| 4-Methoxyphenylboronic acid | Moderate | 92 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。